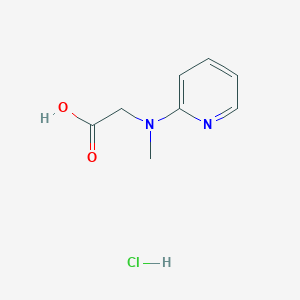

2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride

CAS No.: 1588441-08-0

Cat. No.: VC2862261

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1588441-08-0 |

|---|---|

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 2-[methyl(pyridin-2-yl)amino]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-10(6-8(11)12)7-4-2-3-5-9-7;/h2-5H,6H2,1H3,(H,11,12);1H |

| Standard InChI Key | KIAXFKVLXILFKO-UHFFFAOYSA-N |

| SMILES | CN(CC(=O)O)C1=CC=CC=N1.Cl |

| Canonical SMILES | CN(CC(=O)O)C1=CC=CC=N1.Cl |

Introduction

Chemical Properties and Structure

Structural Characteristics

2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride possesses a molecular structure that combines a heterocyclic pyridine ring with an amino acid moiety, creating a multifunctional compound. The nitrogen atom in the pyridine ring confers specific electronic properties that influence the compound's interaction with biological targets and its reactivity profile. The methylamino group attached to the pyridine ring creates a tertiary amine structure, which can participate in various biochemical interactions including hydrogen bonding and proton acceptance. The presence of the acetic acid group provides an additional functional site for potential interactions with enzymes, receptors, or other biomolecules within biological systems. This structural arrangement allows the compound to adopt specific conformations that may be critical for its biological activity and pharmaceutical potential.

The structural elements contribute significantly to the compound's reactivity profile and physicochemical properties in various experimental contexts. The pyridine ring, being an electron-deficient aromatic heterocycle, can participate in π-stacking interactions and serve as a hydrogen bond acceptor through its nitrogen atom. The tertiary amine nitrogen can function as both a hydrogen bond acceptor and, when protonated, a hydrogen bond donor in various biochemical environments. The carboxylic acid group can form hydrogen bonds and, when deprotonated, engage in ionic interactions with positively charged species in biological systems. These various interaction possibilities make the compound versatile in its binding capabilities with biological targets, potentially influencing enzyme activity or receptor function in specific biochemical pathways.

Physical and Chemical Properties

2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride is characterized by specific physical and chemical properties that are essential for understanding its behavior in various experimental contexts. The compound has a molecular weight of 202.64 g/mol and a molecular formula of C8H11ClN2O2, representing its atomic composition with the chloride ion forming an ionic bond with the protonated form of the compound . This molecular weight places it in a favorable range for drug-like compounds according to Lipinski's rule of five, which is relevant for considering its potential pharmaceutical applications. The compound's solubility is enhanced in polar solvents due to its ionic nature, making it suitable for various experimental preparations and formulations in research settings.

The chemical reactivity of this compound is influenced by its functional groups, which determine its behavior in chemical reactions and biological systems. The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and deprotonation to form carboxylate salts in appropriate conditions. The tertiary amine nitrogen can participate in alkylation reactions and serve as a nucleophile in various transformations, contributing to the compound's versatility as a synthetic building block. The pyridine ring can undergo electrophilic aromatic substitution reactions, albeit with different regioselectivity patterns compared to benzene due to the electron-withdrawing effect of the ring nitrogen. These reactive capabilities make the compound a versatile building block for synthetic transformations in medicinal chemistry and related fields.

Identification Parameters

Applications in Medicinal Chemistry and Research

Role as a Building Block in Pharmaceutical Development

2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride serves as a versatile building block for pharmaceutical applications, particularly in the development of compounds that interact with specific enzymes or receptors within biological systems. The compound's structural features make it valuable for creating more complex molecules with targeted biological activities that could potentially modulate various biochemical pathways. Its ability to interact with specific molecular targets through binding interactions makes it an attractive starting point for drug discovery efforts focused on various biochemical processes and potential therapeutic applications. Researchers utilize this compound as a scaffold upon which to build more elaborate structures with enhanced potency, selectivity, or pharmacokinetic properties for potential pharmaceutical development.

The presence of functional groups such as the carboxylic acid provides convenient handles for further chemical modifications, expanding the compound's utility in medicinal chemistry through various synthetic transformations. The compound's application in pharmaceutical research may extend to various therapeutic areas where compounds with similar structural motifs have shown activity or potential. It may serve as a precursor or intermediate in the synthesis of more complex bioactive molecules targeting specific receptor systems or enzymatic pathways in biological systems. Its use in structure-activity relationship studies would provide valuable insights into the structural requirements for biological activity within a given compound series, guiding the optimization of lead compounds in drug discovery programs.

Mechanism of Action

The mechanism of action of 2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride involves binding to specific enzymes or receptors, modulating their activity through specific molecular interactions. The compound's structure enables it to engage in various types of intermolecular forces, including hydrogen bonding, ionic interactions, and potentially π-stacking arrangements through its pyridine ring with appropriate binding partners. These interactions collectively determine the compound's binding affinity and specificity for particular biological targets, influencing their function and activity in biochemical processes. The precise nature of these interactions would depend on the specific target protein and the three-dimensional arrangement of amino acid residues in its binding site.

The compound's ability to modulate protein function may result from direct competition with endogenous ligands or through allosteric mechanisms that alter protein conformation, leading to changes in biological activity. The presence of both a carboxylic acid group and a basic nitrogen atom in the pyridine ring creates a potential for multiple interaction points with target proteins, enhancing binding specificity and affinity. The methyl group on the nitrogen may confer specific steric requirements for binding, potentially enhancing selectivity for certain targets over others in biological systems. Understanding these molecular interactions is crucial for elucidating the compound's biological effects and for guiding the design of analogues with improved properties for specific applications in drug discovery and development.

Related Research Approaches

Structural Analysis Methods

Data Tables and Technical Information

Chemical Properties Table

The following table summarizes the key chemical properties and identification parameters of 2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride, providing a comprehensive reference for researchers working with this compound:

| Property | Value |

|---|---|

| CAS Number | 1588441-08-0 |

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 2-[methyl(pyridin-2-yl)amino]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-10(6-8(11)12)7-4-2-3-5-9-7;/h2-5H,6H2,1H3,(H,11,12);1H |

| Standard InChIKey | KIAXFKVLXILFKO-UHFFFAOYSA-N |

| SMILES | CN(CC(=O)O)C1=CC=CC=N1.Cl |

This comprehensive set of identifiers and properties ensures unambiguous identification of the compound in scientific literature and databases . The molecular formula reveals the elemental composition, while the structural identifiers such as InChI and SMILES provide encoded representations of the molecular structure for computational applications. These parameters collectively define the chemical identity of 2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride with precision, facilitating consistent reference across scientific communications.

Applications and Research Context

The following table contextualizes the research applications and potential roles of 2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride in scientific investigations:

| Application Area | Potential Role | Relevant Structural Features |

|---|---|---|

| Medicinal Chemistry | Building block for drug candidates | Pyridine ring, amino acid moiety, reactive functional groups |

| Enzyme Modulation | Binding to target enzymes, modifying activity | Tertiary amine, carboxylic acid group for specific interactions |

| Synthetic Methodology | Intermediate in complex molecule synthesis | Multiple functional groups for selective transformations |

| Structure-Activity Studies | Model compound for conformational analysis | Well-defined structure with characteristic binding elements |

| Analytical Chemistry | Reference standard for method development | Clear spectroscopic signature and chemical identity |

This table highlights the versatility of 2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride across different research contexts. The compound's structural features make it particularly suitable for applications requiring specific molecular interactions, such as those in drug discovery and development processes. Its well-defined chemical identity also makes it valuable as a reference compound in analytical method development and validation, contributing to its utility across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume